
Hydroxy(2-hydroxybenzoato-O1,O2)copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Hydroxy(2-hydroxybenzoato-O1,O2)copper can be synthesized through the reaction of copper(II) salts with salicylic acid (2-hydroxybenzoic acid) under controlled conditions. The typical synthetic route involves dissolving copper(II) sulfate or copper(II) chloride in water, followed by the addition of salicylic acid. The reaction mixture is then heated to facilitate the formation of the copper complex. The resulting product is filtered, washed, and dried to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade copper salts and salicylic acid, with precise control over reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Hydroxy(2-hydroxybenzoato-O1,O2)copper undergoes various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it undergoes oxidation or reduction depending on the reaction conditions.
Substitution: The hydroxybenzoate ligands can be substituted by other ligands in the presence of suitable reagents.
Complexation: The compound can form complexes with other metal ions or organic molecules, leading to the formation of new coordination compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange reactions can be carried out using various ligands such as ammonia, ethylenediamine, or other carboxylates.
Complexation: Complexation reactions often involve the use of chelating agents or multidentate ligands.
Major Products Formed:
Oxidation: Oxidized copper species or copper oxides.
Substitution: New copper complexes with different ligands.
Complexation: Multinuclear copper complexes or mixed-metal complexes.
科学的研究の応用
Chemistry: Hydroxy(2-hydroxybenzoato-O1,O2)copper is used as a precursor in the synthesis of other copper complexes and coordination compounds. It serves as a model compound for studying metal-ligand interactions and coordination chemistry .
Biology: In biological research, this compound is investigated for its potential antimicrobial and antifungal properties. It is also studied for its role in enzyme mimetics and as a catalyst in biochemical reactions .
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory agent and in the treatment of certain diseases. Its ability to interact with biological molecules makes it a candidate for drug development .
Industry: In industrial applications, this compound is used as a catalyst in various chemical processes, including polymerization and oxidation reactions. It is also employed in the production of specialty chemicals and materials .
作用機序
The mechanism of action of hydroxy(2-hydroxybenzoato-O1,O2)copper involves its ability to interact with biological molecules and metal ions. The copper center can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in microbial cells. This oxidative stress can damage cellular components, leading to antimicrobial effects .
Molecular Targets and Pathways:
Enzymes: this compound can inhibit the activity of certain enzymes by binding to their active sites.
DNA: The compound can interact with DNA, leading to the disruption of DNA replication and transcription processes.
Cell Membranes: The generation of ROS can cause lipid peroxidation, leading to damage to cell membranes and cell death.
類似化合物との比較
Copper(II) salicylate: Similar to hydroxy(2-hydroxybenzoato-O1,O2)copper, copper(II) salicylate is a coordination compound with salicylic acid ligands.
Copper(II) acetate: Another copper complex with acetate ligands, used in various chemical and industrial applications.
Copper(II) sulfate: A widely used copper salt with applications in agriculture, industry, and research.
Uniqueness: this compound is unique due to its specific coordination environment and the presence of hydroxybenzoate ligands. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
62320-94-9 |
|---|---|
分子式 |
C7H6CuO4 |
分子量 |
217.67 g/mol |
IUPAC名 |
copper;2,3-dihydroxybenzoic acid |
InChI |
InChI=1S/C7H6O4.Cu/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3,8-9H,(H,10,11); |
InChIキー |
YBGDZLOQBFOMHE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)O.[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14126765.png)

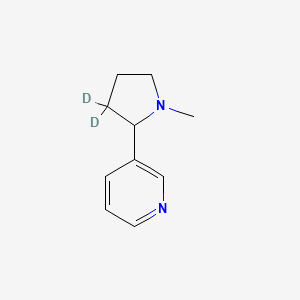
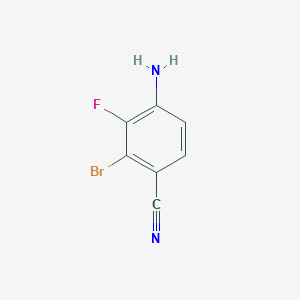
![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14126782.png)
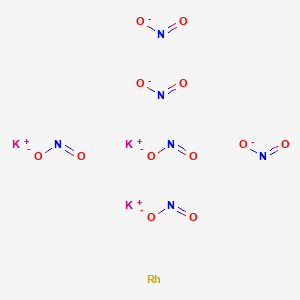

![1-([1,1'-Biphenyl]-4-yl)-2-methylpentan-1-one](/img/structure/B14126792.png)


![3-(3-methylphenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126809.png)
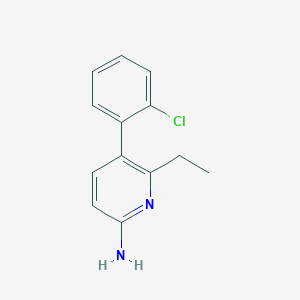
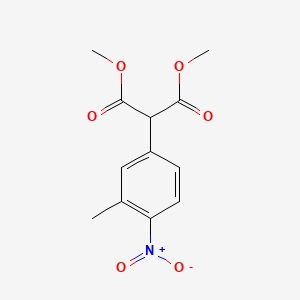
![N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycine](/img/structure/B14126832.png)
